molecular formula C11H8ClN3O2 B8515504 4-[(6-chloropyrimidin-4-yl)amino]benzoic acid

4-[(6-chloropyrimidin-4-yl)amino]benzoic acid

Cat. No.: B8515504
M. Wt: 249.65 g/mol
InChI Key: FMZCQZYENIRXBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-chloropyrimidin-4-yl)amino]benzoic acid typically involves the reaction of 6-chloro-pyrimidine-4-amine with a suitable benzoic acid derivative. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-[(6-chloropyrimidin-4-yl)amino]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chloro group in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically require the use of a base, such as sodium hydroxide (NaOH), and a suitable solvent, like ethanol or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of new derivatives with different functional groups.

Scientific Research Applications

4-[(6-chloropyrimidin-4-yl)amino]benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(6-chloropyrimidin-4-yl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes. For example, it could inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways. The exact mechanism of action depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

4-[(6-chloropyrimidin-4-yl)amino]benzoic acid can be compared with other similar compounds, such as:

    4-(6-Chloro-pyrimidin-4-yl-amino)-cyclohexyl-carbamic acid: This compound has a similar pyrimidine moiety but differs in the substitution pattern on the benzoic acid ring.

    6-Chloro-pyrimidin-4-yl-amino derivatives: These compounds share the pyrimidine core but have different substituents on the benzoic acid ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C11H8ClN3O2

Molecular Weight

249.65 g/mol

IUPAC Name

4-[(6-chloropyrimidin-4-yl)amino]benzoic acid

InChI

InChI=1S/C11H8ClN3O2/c12-9-5-10(14-6-13-9)15-8-3-1-7(2-4-8)11(16)17/h1-6H,(H,16,17)(H,13,14,15)

InChI Key

FMZCQZYENIRXBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC2=CC(=NC=N2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-(6-Chloro-pyrimidin-4-yl-amino)-benzoic acid methyl ester, (0.1 g, 0.38 mmol) in THF (3 mL), LiOH×H2O (0.017 g, 0.42 mmol) dissolved in H2O (1 mL) was added and the mixture stirred at room temperature for 18 h. The reaction mixture was then diluted with H2O (5 mL) and extracted with EtOAc (2×). The water layer was acidified (2.5M HCl) and extracted with EtOAc (3×). The combined organic layers were dried (MgSO4) and the solvent evaporated under reduced pressure to afford 4-(6-Chloro-pyrimidin-4-yl-amino)-benzoic acid, as a pale yellow solid.
Name
4-(6-Chloro-pyrimidin-4-yl-amino)-benzoic acid methyl ester
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0.017 g
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.